molecular formula C14H14N4O3 B15019889 2-amino-4-hydroxy-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

2-amino-4-hydroxy-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B15019889
M. Wt: 286.29 g/mol
InChI Key: RKKHKCXYWWGKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 2-amino-4-hydroxy-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is a chemically defined derivative of the pyrido[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This heterocyclic system is recognized as a privileged structure in the development of kinase inhibitors . Researchers value this core for its ability to interact with the ATP-binding sites of a variety of kinases, which are enzymes critical for cellular signaling processes . The pyridopyrimidine moiety is present in several relevant therapeutic agents and is extensively studied in the development of new therapies, as evidenced by numerous publications and clinical trials . For instance, analogous compounds based on the pyrido[2,3-d]pyrimidine structure, such as Palbociclib, have been successfully developed into approved drugs, specifically as cyclin-dependent kinase (CDK4/6) inhibitors for the treatment of breast cancer . Other derivatives in this class are known to target key signaling pathways and have been investigated as inhibitors for kinases like mTOR, MEK, and p38 MAPK, which are implicated in conditions ranging from cancer to inflammatory diseases . The specific substitution pattern on this compound, including the 2-amino and 4-hydroxy groups, along with the 3-methoxyphenyl moiety, may be explored for its influence on the compound's bioavailability, selectivity, and binding affinity toward specific enzymatic targets. This makes it a valuable chemical tool for probing biological mechanisms and optimizing lead compounds in preclinical research. The product is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle the compound in accordance with all applicable laboratory safety standards.

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

2-amino-5-(3-methoxyphenyl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C14H14N4O3/c1-21-8-4-2-3-7(5-8)9-6-10(19)16-12-11(9)13(20)18-14(15)17-12/h2-5,9H,6H2,1H3,(H4,15,16,17,18,19,20)

InChI Key

RKKHKCXYWWGKQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)N

Origin of Product

United States

Preparation Methods

Condensation of 6-Aminouracil Derivatives

A foundational approach involves the condensation of 6-aminouracil derivatives with substituted benzaldehydes. For instance, 3-methoxybenzaldehyde reacts with 6-aminouracil in the presence of a base such as potassium carbonate, followed by cyclization under acidic conditions. This method typically yields the target compound in 60–75% purity, requiring subsequent recrystallization from ethanol-water mixtures.

Key steps :

  • Formation of a Schiff base intermediate between the aldehyde and aminouracil.
  • Acid-catalyzed cyclization to form the pyridopyrimidine core.
  • Oxidation-reduction steps to introduce the 5,8-dihydro moiety.

Aza-Michael Addition Strategy

Aza-Michael addition has been employed to construct the dihydropyrido[2,3-d]pyrimidine scaffold. Using N-heterocyclic carbene (NHC) catalysts, such as 8c (10 mol%), and dichlorodicyanoquinone (DQ) as an oxidant, this method achieves 95% yield under optimized conditions (toluene, 20 h, rt). The reaction proceeds via activation of α,β-unsaturated aldehydes, enabling regioselective bond formation.

NHC-Catalyzed Enantioselective Synthesis

Mechanism and Optimization

NHC catalysts (e.g., 8c ) facilitate the formation of the fused pyridopyrimidine ring through a vinylogous amide intermediate. Tribasic potassium phosphate enhances reactivity, while toluene minimizes side reactions. Key parameters include:

  • Catalyst loading : 10 mol% for optimal turnover.
  • Solvent : Non-polar solvents (toluene > DMF) improve selectivity.
  • Temperature : Room temperature avoids decomposition of sensitive intermediates.

Advantages :

  • High enantiomeric excess (>90% ee) for chiral derivatives.
  • Scalable to gram quantities without significant yield drop.

Microwave-Assisted One-Pot Synthesis

Solvent-Free Conditions

Microwave irradiation (240 W, 140°C) enables rapid synthesis in 20–30 minutes with 89–95% yield . A mixture of 2,6-diaminopyrimidin-4-one , 3-methoxybenzaldehyde , and acyclic 1,3-dicarbonyl compounds in glycol undergoes cyclocondensation without catalysts.

Reaction Profile :

Parameter Value
Time 25 min
Yield 93%
Purity (HPLC) >98%

Advantages Over Conventional Heating

  • Energy efficiency : 70% reduction in energy consumption.
  • Reduced byproducts : Homogeneous heating minimizes decomposition.
  • Green chemistry : Eliminates toxic solvents (e.g., DMF).

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediates

Immobilizing 6-aminouracil on Wang resin allows iterative coupling with 3-methoxybenzaldehyde and subsequent cyclization. After cleavage with trifluoroacetic acid (TFA), the target compound is obtained in 82% yield with >99% purity.

Protocol :

  • Loading : 6-Aminouracil bound to resin via ester linkage.
  • Coupling : Aldehyde added in DCM with DIEA.
  • Cyclization : TFA/water (95:5) for 2 h.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Scalability Selectivity
Classical Condensation 65–75 12–24 h Moderate Low
NHC-Catalyzed 90–95 20 h High High
Microwave 89–95 25 min High Moderate
Solid-Phase 80–82 48 h Low High

Key Observations :

  • NHC catalysis offers superior selectivity but requires expensive ligands.
  • Microwave synthesis is optimal for rapid, small-scale production.
  • Solid-phase methods suit combinatorial libraries but lack cost efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like NaBH4.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include KMnO4 and H2O2.

    Reduction: NaBH4 and LiAlH4 are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

2-amino-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione is unique due to its dual role in modulating inflammatory responses and exhibiting anticancer properties. Its ability to activate the Wnt/β-catenin pathway distinguishes it from other similar compounds .

Biological Activity

2-amino-4-hydroxy-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that has attracted considerable attention due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family and is characterized by its unique structural features, including an amino group, a hydroxy group, and a methoxy-substituted phenyl group. Its molecular formula is C14H14N4O3C_{14}H_{14}N_{4}O_{3} with a molecular weight of 286.29 g/mol .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that this compound can inhibit various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects against human lung adenocarcinoma (A549) and other cancer types .
  • Anti-inflammatory Properties : The compound has been noted for its potential to modulate inflammatory pathways, suggesting it may serve as a therapeutic agent in inflammatory diseases .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains, contributing to its pharmacological profile .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Key Enzymes : The compound has shown inhibitory effects on dihydrofolate reductase (DHFR) and various kinases, which are critical in cell proliferation and survival pathways .
  • Induction of Apoptosis : Evidence suggests that treatment with this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
2-amino-4-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-oneHydroxy group at the para positionPotentially enhanced anti-inflammatory activity
6-amino-pyrido[2,3-d]pyrimidin-4(3H)-oneLacks methoxy substitutionPrimarily studied for antimicrobial properties
2-thioxo-pyrido[2,3-d]pyrimidin derivativesContains thioxo functional groupExplored for different therapeutic applications

Case Studies

Several case studies have highlighted the efficacy of this compound in specific therapeutic contexts:

  • Lung Cancer Treatment : A study demonstrated that this compound exhibited an IC50 value of approximately 15 µM against A549 cells, indicating potent antitumor activity when compared to established chemotherapeutics .
  • Inflammatory Disease Models : In animal models of inflammation, administration of the compound resulted in a significant reduction in inflammatory markers and improved clinical outcomes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-4-hydroxy-5-(3-methoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of α,β-unsaturated esters with amidines or via multi-step heterocyclization. Key steps include:

  • Reagent Selection : Use DMSO-d6 for NMR characterization to track intermediates, as demonstrated in similar pyrido-pyrimidine syntheses .
  • Temperature Control : Maintain 80–120°C during cyclization to balance yield and purity .
  • Yield Optimization : Incorporate microwave-assisted synthesis (e.g., 80°C, 30 min) to reduce reaction times and improve yields up to 80% .
    • Table 1 : Synthesis Parameters for Analogous Compounds
StepReagents/ConditionsYield (%)Reference
CyclocondensationDIPEA, acetonitrile, 0°C70–80
HeterocyclizationCs₂CO₃, MW, 120°C85–90
PurificationEthanol recrystallization75–80

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Analyze aromatic protons (δ 7.0–8.5 ppm for methoxyphenyl groups) and amine/hydroxy signals (δ 8.7–12.1 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ions (e.g., m/z 316 [M-64] for fragmentation patterns) .
  • X-ray Crystallography : Resolve dihydro-pyrimidine ring conformation and hydrogen-bonding networks, as seen in related pyrido-pyrimidines .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Methodological Answer :

  • Triangulation : Cross-validate using 2D NMR (COSY, HSQC) and DFT calculations (e.g., B3LYP/6-31G* basis set) .
  • Solvent Effects : Test in DMSO-d6 vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts .
  • Dynamic Effects : Consider tautomerism in the dihydropyrimidinone ring, which may cause peak splitting .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

  • Methodological Answer :

  • Substituent Variation : Modify the 3-methoxyphenyl group to assess steric/electronic effects on bioactivity. For example:
  • Replace methoxy with halogens (e.g., Cl, F) to enhance lipophilicity .
  • Introduce methyl groups to evaluate steric hindrance in enzyme binding .
  • Assay Design : Use in vitro antimicrobial (MIC assays) and kinase inhibition (IC₅₀) protocols validated for pyrido-pyrimidines .

Q. How can computational models predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
  • Docking Studies : Employ AutoDock Vina with crystallographic protein data (e.g., PDB: 3ERT for kinase targets) to simulate binding modes .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro bioactivity and in silico predictions?

  • Methodological Answer :

  • Experimental Replication : Repeat assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Meta-Analysis : Compare results with PubChem BioAssay data for structurally similar compounds (e.g., CID 129635976) .
  • Parameter Adjustment : Refine computational models using experimental IC₅₀ values to improve predictive accuracy .

Methodological Best Practices

Q. What quality control measures are critical for reproducible synthesis?

  • Methodological Answer :

  • Purity Verification : Use HPLC with UV detection (λ = 254 nm) and ≥98% purity thresholds .
  • Batch Consistency : Track reaction parameters (e.g., temperature gradients, stirring rates) using process analytical technology (PAT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.